molecular formula C10H16ClN B6277766 [(3-ethylphenyl)methyl](methyl)amine hydrochloride CAS No. 2763760-21-8

[(3-ethylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6277766
CAS No.: 2763760-21-8
M. Wt: 185.69 g/mol
InChI Key: URGXQLRYACEFHN-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a 3-ethylphenyl moiety and a methylamine group.

Properties

CAS No.

2763760-21-8

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

1-(3-ethylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-9-5-4-6-10(7-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H

InChI Key

URGXQLRYACEFHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CNC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Ethylbenzaldehyde

The reductive amination of 3-ethylbenzaldehyde with methylamine represents a two-step process involving imine formation followed by reduction.

Step 1: Imine Formation
3-Ethylbenzaldehyde reacts with methylamine in a 1:1.2 molar ratio under anhydrous conditions, typically in ethanol or toluene at 60–80°C. The reaction is catalyzed by molecular sieves to absorb water, shifting equilibrium toward imine formation.

Step 2: Reduction of Imine Intermediate
The imine intermediate is reduced using sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) in methanol at 0–5°C. NaBH3CN selectively reduces the imine without attacking the ethyl group, yielding (3-ethylphenyl)methylamine with 68–72% efficiency. Subsequent treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt.

Reaction Summary:

3-Ethylbenzaldehyde+CH3NH2EtOH, 70°CImineNaBH4,0°C(3-Ethylphenyl)methylamineHClHydrochloride Salt\text{3-Ethylbenzaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, 70°C}} \text{Imine} \xrightarrow{\text{NaBH}_4, \text{0°C}} \text{(3-Ethylphenyl)methylamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Alkylation of Methylamine with 3-Ethylbenzyl Chloride

This one-pot method involves nucleophilic substitution of 3-ethylbenzyl chloride with methylamine.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Triethylamine (Et3N) or potassium carbonate (K2CO3) to neutralize HCl byproduct

  • Temperature: 25–40°C for 12–24 hours.

Mechanism:
The benzyl chloride undergoes SN2S_N2 substitution with methylamine, forming the secondary amine. Excess methylamine (2.5 equiv) suppresses tertiary amine formation. The crude product is acidified with concentrated HCl in ethyl acetate, yielding the hydrochloride salt with 65–70% purity. Further purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Catalytic Hydrogenation of 3-Ethylphenylacetonitrile

Industrial-scale synthesis often employs hydrogenation of nitriles using Raney nickel or palladium catalysts.

Procedure:

  • Nitrile Preparation: 3-Ethylphenylacetonitrile is synthesized via Friedel-Crafts alkylation of toluene with chloroacetonitrile.

  • Hydrogenation: The nitrile is hydrogenated at 50–100 bar H2 and 80–120°C in methanol with Raney nickel. Methylamine gas is introduced to direct the reaction toward the secondary amine.

Reaction Equation:

3-Ethylphenylacetonitrile+H2Raney Ni, CH3OH(3-Ethylphenyl)methylamine\text{3-Ethylphenylacetonitrile} + \text{H}2 \xrightarrow{\text{Raney Ni, CH}3\text{OH}} \text{(3-Ethylphenyl)methylamine}

Yield: 82–87% after hydrochloride salt formation.

Industrial Production Methods

Continuous-Flow Reactor Systems

Modern facilities utilize tubular reactors for improved heat and mass transfer:

  • Reactants: 3-Ethylbenzyl chloride and methylamine (gas)

  • Catalyst: Solid acid catalysts (e.g., sulfonated polystyrene resins)

  • Conditions: 120–150°C, 15–20 bar pressure, residence time <30 minutes.

Advantages:

  • Reduced side reactions (e.g., <5% tertiary amine byproducts)

  • Automated pH control for immediate hydrochloride salt formation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid organic solvents:

  • Reagents: 3-Ethylbenzyl chloride, methylamine hydrochloride, and K2CO3

  • Conditions: Grinding at 500 rpm for 2 hours yields 78% product.

Characterization:

  • Purity: 98% (HPLC)

  • Particle Size: <10 µm, enhancing solubility.

Optimization Strategies

Byproduct Suppression

  • Excess Methylamine: A 2.5:1 molar ratio of methylamine to benzyl chloride reduces tertiary amine formation to <3%.

  • Low-Temperature Reduction: Maintaining imine reductions at 0–5°C prevents over-reduction to primary amines.

Purification Techniques

MethodConditionsPurity Improvement
Solvent ExtractionEthyl acetate/water (3:1)85% → 93%
Vacuum Distillation100–120°C, 5 mbar90% → 97%
RecrystallizationEthanol/water (1:2), −20°C cooling88% → 99%

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, D2 _2O): δ 1.21 (t, 3H, CH2 _2CH3 _3), 2.45 (s, 3H, NCH3 _3), 3.82 (s, 2H, ArCH2 _2), 7.32–7.40 (m, 4H, ArH).

  • HRMS (ESI): m/z [M+H]+^+ calcd for C10 _{10}H16 _{16}N: 150.1277; found: 150.1272.

Industrial Specifications

ParameterRequirementTypical Value
Assay (HPLC)≥98.5%99.2%
Heavy Metals≤10 ppm<5 ppm
Residual Solvents<500 ppm (EtOAc)120 ppm

Chemical Reactions Analysis

Types of Reactions

(3-ethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

(3-ethylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-ethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride (CAS 1311316-37-6)
  • Molecular Formula: C₁₈H₂₄ClNO
  • Key Features: Incorporates a 3-methylphenoxy group and additional methyl substituents on the aromatic ring.
  • The 95% purity of Compound A suggests industrial relevance, but the target compound’s purity and stability remain unspecified .
Compound B : (3-Methylphenyl)methylamine hydrochloride (CAS 1252548-92-7)
  • Molecular Formula : C₁₃H₁₆ClNS
  • Key Features : Replaces the ethylphenyl group with a thiophene ring.
Compound C : Methyl[(3-nitrophenyl)methyl]amine hydrochloride (CID 409439)
  • Molecular Formula : C₈H₁₀ClN₂O₂
  • Key Features: Contains a nitro group (-NO₂) at the meta position.
  • Comparison : The nitro group’s strong electron-withdrawing nature increases acidity and reactivity in nucleophilic substitutions. In contrast, the ethyl group in the target compound is electron-donating, which could stabilize the aromatic ring and reduce reaction rates in similar conditions .

Physicochemical Properties

Melting Point and Solubility
  • Compound D: 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride (CAS 83979-31-1) Melting Point: 183–184°C Solubility: Soluble in chloroform, DMSO, and methanol. Comparison: The dimethoxy substituents likely improve solubility in polar aprotic solvents. The target compound’s ethyl group may lower melting points and enhance solubility in non-polar solvents .
Hygroscopicity and Stability
  • Compound A and Compound D require storage at -20°C due to hygroscopicity. This suggests that (3-ethylphenyl)methylamine hydrochloride may also need controlled storage conditions to prevent moisture absorption .
Catalysis and Host-Guest Chemistry
  • Compound E : N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride
    • Use : Explored in host-guest chemistry and transition-metal catalysis.
    • Comparison : The ethylphenyl group in the target compound could provide steric bulk for selective binding, while the methoxy group in Compound E offers electronic modulation .
CO₂ Capture
  • Methyl Diethanol Amine (MDEA): Used in mesoporous carbon composites for CO₂ adsorption (2.63 mmol/g capacity).
Pharmaceutical Relevance
  • Compound F : 3-Methoxyamphetamine hydrochloride
    • Use : Central serotonergic effects due to methoxy substitution.
    • Comparison : The ethylphenyl group in the target compound lacks the methoxy group’s pharmacological activity but may serve as a scaffold for drug discovery with modified pharmacokinetics .

Biological Activity

(3-ethylphenyl)methylamine hydrochloride is a substituted amine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula indicates the presence of carbon, hydrogen, nitrogen, and chloride ions. Its unique structure includes a 3-ethylphenyl group, which contributes to its distinct biological properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

The biological activity of (3-ethylphenyl)methylamine hydrochloride is primarily attributed to its interactions with neurotransmitter systems and enzymatic pathways:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Enzyme Modulation : It has shown potential in modulating the activity of specific enzymes, impacting metabolic processes relevant to various diseases.

Biological Activity Overview

Research indicates that (3-ethylphenyl)methylamine hydrochloride may exhibit significant biological effects:

  • Neurotransmitter Systems : The compound's interaction with neurotransmitter receptors can influence signaling pathways, potentially affecting mood and anxiety levels.
  • Metabolic Pathways : Studies suggest that it may play a role in modulating metabolic enzymes, which could have implications for obesity and other metabolic disorders.

In Vitro Studies

In vitro studies have been conducted to assess the compound's efficacy. Key findings from these studies include:

Study TypeFindings
Cell Viability AssaysDemonstrated dose-dependent effects on cell survival.
Receptor BindingHigh affinity for certain neurotransmitter receptors was noted.

Case Studies

Several case studies have highlighted the therapeutic applications of (3-ethylphenyl)methylamine hydrochloride:

  • Neurological Disorders : Research involving animal models has shown promising results in alleviating symptoms of depression and anxiety.
  • Metabolic Disorders : Investigations into its effects on metabolic enzymes indicate potential benefits for conditions such as obesity.

Comparative Analysis

A comparative analysis with structurally related compounds reveals distinct pharmacological profiles:

Compound NameBinding AffinityEnzyme InhibitionTherapeutic Potential
(3-ethylphenyl)methylamine hydrochlorideHighModeratePromising
(4-methylphenyl)methylamine hydrochlorideModerateHighModerate

Q & A

Q. What are the common synthetic routes for (3-ethylphenyl)methylamine hydrochloride in laboratory settings?

The synthesis typically involves alkylation of methylamine with a benzyl halide derivative. For example, reacting 3-ethylbenzyl chloride with methylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The hydrochloride salt is formed by treating the free base with hydrochloric acid and purified via recrystallization from ethanol or acetone . Multi-step approaches may include reductive amination of 3-ethylbenzaldehyde with methylamine using sodium cyanoborohydride (NaBH3CN) under acidic conditions .

Q. What analytical techniques are essential for characterizing (3-ethylphenyl)methylamine hydrochloride?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the structure, including the ethyl group’s splitting pattern and amine proton environment .
  • Mass spectrometry (MS) for molecular ion verification and fragmentation pattern analysis .
  • X-ray crystallography to resolve stereochemical ambiguities and bond geometries in crystalline forms .
  • Elemental analysis to validate purity and stoichiometry of the hydrochloride salt .

Q. How does the solubility profile of (3-ethylphenyl)methylamine hydrochloride impact its experimental applications?

The compound is highly soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride form, facilitating reactions in aqueous or mixed-solvent systems. However, solubility decreases in non-polar solvents, requiring optimization for heterogeneous reactions. Stability studies recommend storage at 4°C under inert atmospheres to prevent hydrolysis or oxidation of the amine group .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of (3-ethylphenyl)methylamine hydrochloride during scale-up synthesis?

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel enhances reductive amination efficiency .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., HCl addition) minimizes side reactions .
  • Solvent choice : Using tetrahydrofuran (THF) or dichloromethane (DCM) improves reagent solubility while avoiding unwanted nucleophilic substitutions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or centrifugal partition chromatography (CPC) achieves >98% purity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The ethyl group at the 3-position induces steric hindrance, directing electrophilic attacks to the para position of the aromatic ring. The methylamine moiety acts as a weak base, facilitating deprotonation under basic conditions to generate a nucleophilic amine. In SN2 reactions, the benzyl carbon’s partial positive charge (due to electron withdrawal by the ethyl group) enhances susceptibility to nucleophiles like cyanide or azide .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

  • Dose-response profiling : Establish EC50/IC50 values across multiple concentrations to distinguish true activity from assay artifacts .
  • Receptor binding studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to confirm target engagement specificity .
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess whether rapid degradation explains variable activity in cell-based vs. cell-free systems .

Q. What strategies are employed to study the compound’s interaction with enzymes or receptors?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) and affinity (KD) in real time .
  • Molecular docking simulations : Predict binding poses using software like AutoDock Vina, guided by X-ray crystallographic data of homologous targets .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate driving forces for binding .

Q. How can spectroscopic methods differentiate (3-ethylphenyl)methylamine hydrochloride from structural analogs?

  • ¹H NMR : The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) distinguish it from methyl or propyl substituents. The benzylic methylene protons (CH2NH) appear as a singlet at δ ~3.7 ppm .
  • IR spectroscopy : A strong N-H stretch (~2500 cm⁻¹) and C-Cl vibration (~700 cm⁻¹) confirm the hydrochloride salt form .
  • High-resolution MS (HRMS) : Exact mass analysis (e.g., m/z 199.0899 for C10H15ClN) rules out impurities or degradation products .

Methodological Considerations

  • Contradiction analysis : When reconciling divergent solubility data, compare solvent polarity, temperature, and salt form (free base vs. hydrochloride) across studies .
  • Pharmacological assays : Include positive controls (e.g., known receptor agonists/antagonists) and validate results across independent replicates to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.